molecular formula C11H11F6NO B11762022 (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

Katalognummer: B11762022
Molekulargewicht: 287.20 g/mol
InChI-Schlüssel: HIARWCBQRDMVJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a chemical compound with the molecular formula C11H11F6NO It is known for its unique structure, which includes a fluorinated benzyl group and a pentafluoroethyloxy-ethyl amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps, starting with the preparation of the 3-fluorobenzylamine and the 2-pentafluoroethyloxy-ethylamine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include fluorinating agents, amines, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of new fluorinated compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with specific molecular targets. The fluorinated groups in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in metabolic processes, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Fluoro-benzyl)-(2-trifluoroethyloxy-ethyl)-amine
  • (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
  • (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-propyl)-amine

Uniqueness

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is unique due to its specific combination of fluorinated benzyl and pentafluoroethyloxy-ethyl groups. This unique structure imparts distinct chemical and physical properties, such as high electronegativity and lipophilicity, making it valuable in various applications where these properties are desired.

Eigenschaften

Molekularformel

C11H11F6NO

Molekulargewicht

287.20 g/mol

IUPAC-Name

N-[(3-fluorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

InChI

InChI=1S/C11H11F6NO/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2

InChI-Schlüssel

HIARWCBQRDMVJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)CNCCOC(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.